N-(oxan-4-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(oxan-4-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2S/c18-12(14-10-1-7-19-8-2-10)17-5-3-16(4-6-17)11-9-13-20-15-11/h9-10H,1-8H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILJCMZTSDPKJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)N2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(oxan-4-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, an oxane moiety, and a thiadiazole ring, which are known for their diverse biological activities. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H25N5O2S |
| Molecular Weight | 373.49 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1803561-15-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Piperazine Ring : This can be achieved through nucleophilic substitution reactions.
- Synthesis of the Thiadiazole Ring : The thiadiazole can be synthesized via cyclization reactions involving thiosemicarbazide and appropriate aldehydes.
- Coupling Reactions : The final step involves coupling the piperazine derivative with the thiadiazole moiety using suitable reaction conditions.
Antimicrobial Properties
Research indicates that compounds containing thiadiazole and piperazine moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound possess activity against various bacterial strains and fungi.
Anticancer Activity
A study exploring the antiproliferative effects of related thiadiazole derivatives demonstrated their ability to inhibit cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate) using the MTT assay method. The compounds showed selective inhibition against these cell lines, with some derivatives exhibiting IC50 values in the nanomolar range against VEGFR-2, a key target in cancer therapy .
The mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation.
- Modulation of Receptor Signaling : It may interact with receptors that play roles in cancer cell signaling pathways.
- DNA/RNA Interaction : Potential interactions with nucleic acids could also contribute to its biological effects.
Study 1: Antiproliferative Effects
In a comparative study on various thiadiazole derivatives, it was found that certain compounds exhibited promising antiproliferative activity against multiple human epithelial cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria. The results indicated that the presence of the thiadiazole ring significantly contributed to antimicrobial potency .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
